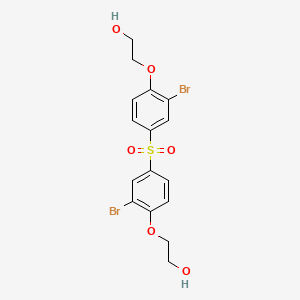
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, nitro, and trichlorophenyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves multiple steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with 2,4,5-trichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-Amino-3-chloro-N-(2,4,5-trichlorophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2,4,5-trichloroaniline.
Applications De Recherche Scientifique
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide: Similar structure but with a methyl group instead of a chloro group.
3-Nitro-N-(2,4,5-trichlorophenyl)benzamide: Lacks the chloro group at the 4-position.
4-Chloro-3-nitro-5-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of the amide group.
Uniqueness
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of multiple chloro groups enhances its reactivity and potential for substitution reactions, while the nitro group contributes to its biological activity.
Propriétés
Numéro CAS |
83487-98-3 |
|---|---|
Formule moléculaire |
C13H6Cl4N2O3 |
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
4-chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-12(7)19(21)22)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,18,20) |
Clé InChI |
CMOOHRSXPUWGIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
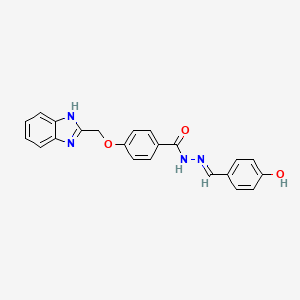
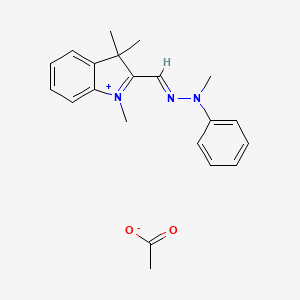
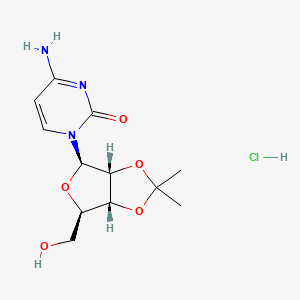
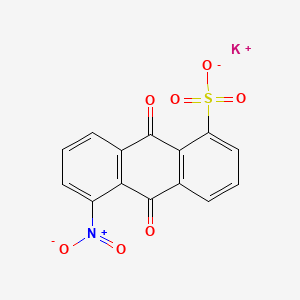
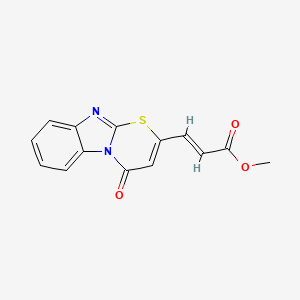


![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)

